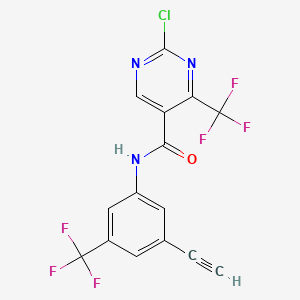
SP-alkyne
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SP-alkyne is a compound characterized by the presence of a carbon-carbon triple bond, which is a defining feature of alkynes. This triple bond imparts unique chemical properties to the compound, making it a valuable entity in various chemical reactions and applications. The carbon atoms in the triple bond are sp-hybridized, resulting in a linear geometry and significant electron density along the bond axis.
Preparation Methods
Synthetic Routes and Reaction Conditions
SP-alkyne can be synthesized through several methods, including:
Dehydrohalogenation of Vicinal Dihalides: This method involves the elimination of hydrogen halides from vicinal dihalides using strong bases such as sodium amide in liquid ammonia.
Alkylation of Acetylide Anions: Terminal alkynes can be synthesized by alkylating acetylide anions with primary alkyl halides.
Industrial Production Methods
In industrial settings, this compound can be produced through the following methods:
Calcium Carbide Method: Calcium carbide reacts with water to produce acetylene, which can then be further processed to obtain this compound.
Dehydrohalogenation of Dihaloalkanes: This method involves the use of vicinal or geminal dihaloalkanes, which undergo double dehydrohalogenation to form alkynes.
Chemical Reactions Analysis
SP-alkyne undergoes various chemical reactions, including:
Addition Reactions: Alkynes can undergo addition reactions with halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) to form haloalkenes and geminal dihalides.
Oxidative Cleavage: Treatment with oxidizing agents like ozone or potassium permanganate results in the cleavage of the triple bond, forming carboxylic acids.
Hydroboration-Oxidation: This reaction converts alkynes to aldehydes or ketones through the addition of borane followed by oxidation.
Scientific Research Applications
SP-alkyne has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of SP-alkyne involves its reactivity due to the presence of the carbon-carbon triple bond. This bond can participate in electrophilic addition reactions, where the π-electrons are attacked by electrophiles, leading to the formation of addition products . The sp-hybridized carbon atoms also make the compound more acidic compared to alkenes and alkanes, allowing for deprotonation and subsequent nucleophilic reactions .
Comparison with Similar Compounds
SP-alkyne can be compared with other similar compounds such as:
Alkenes: Unlike alkynes, alkenes contain a carbon-carbon double bond and exhibit different reactivity patterns.
Alkanes: Alkanes have only single bonds between carbon atoms and are less reactive compared to alkynes.
Similar Compounds
Ethyne (Acetylene): The simplest alkyne with a carbon-carbon triple bond.
Propyne: A terminal alkyne with a three-carbon chain.
2-Butyne: An internal alkyne with a four-carbon chain.
Properties
Molecular Formula |
C15H6ClF6N3O |
|---|---|
Molecular Weight |
393.67 g/mol |
IUPAC Name |
2-chloro-N-[3-ethynyl-5-(trifluoromethyl)phenyl]-4-(trifluoromethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C15H6ClF6N3O/c1-2-7-3-8(14(17,18)19)5-9(4-7)24-12(26)10-6-23-13(16)25-11(10)15(20,21)22/h1,3-6H,(H,24,26) |
InChI Key |
OXPXLXMRVQUCKG-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC(=CC(=C1)NC(=O)C2=CN=C(N=C2C(F)(F)F)Cl)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



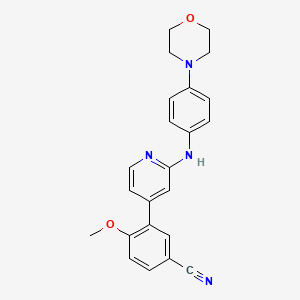
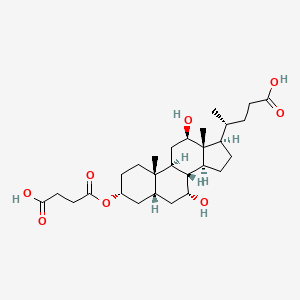
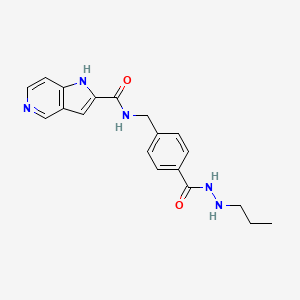
![disodium;3-[[4-[1-[4-[(1,7-dihydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]-3-methylphenyl]cyclohexyl]-2-methylphenyl]diazenyl]-4,6-dihydroxynaphthalene-2-sulfonate](/img/structure/B12371613.png)
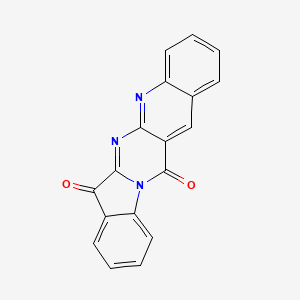

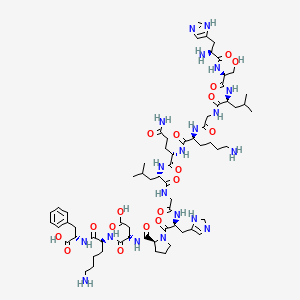
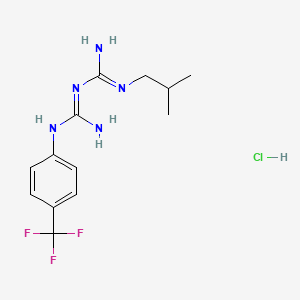
![8-(4-Azanylbutyl)-2-[1,3-bis(oxidanyl)propan-2-ylamino]-6-[2-chloranyl-4-(6-methylpyridin-2-yl)phenyl]pyrido[2,3-d]pyrimidin-7-one](/img/structure/B12371646.png)



![[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(3-ethylsulfanyl-2,5-dioxopyrrolidin-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl N-[1-[[(2S)-1-[[(3R,4S,5S)-3-methoxy-1-[(2S)-2-[(1R,2R)-1-methoxy-2-methyl-3-oxo-3-[[(1S)-2-phenyl-1-(1,3-thiazol-2-yl)ethyl]amino]propyl]pyrrolidin-1-yl]-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]carbamate](/img/structure/B12371679.png)
